molecular formula C17H23NO B2523035 3-(1-Adamantyl)-4-methoxyaniline CAS No. 142651-04-5

3-(1-Adamantyl)-4-methoxyaniline

Cat. No.: B2523035
CAS No.: 142651-04-5
M. Wt: 257.377
InChI Key: XCVZCOICYRDSHE-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxyaniline is an organic compound that features an adamantyl group attached to an aniline derivative. The adamantyl group, known for its bulky and rigid structure, imparts unique properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-4-methoxyaniline typically involves the alkylation of 4-methoxyaniline with 1-adamantyl halides under basic conditions. One common method includes the use of 1-adamantyl bromide and 4-methoxyaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Adamantyl)-4-methoxyaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-4-methoxyaniline involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Adamantyl)-4-methoxyaniline is unique due to the combination of the adamantyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1-adamantyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZCOICYRDSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.03 g (31.2 mmol) of 3-(1-adamantyl)4-methoxy -N-(trifluoroacetyl)aniline dissolved in 40 ml of methanol and 160 ml of water are treated with 7.12 g (51.5 mmol) of potassium hydroxide. The reaction medium is heated to 50° C. for 20 hours and then 80° C. for 18 hours. After evaporation to dryness, the residue is taken up with ethyl ether, the insoluble matter is filtered off and the filtrate is dried over magnesiumsulphate and evaporated. The solid is washed in hexane to yield, after drying, 7.44 g (93%) of 3-(1-adamantyl)-4-methoxyaniline, melting point 140°-141° C.
Name
3-(1-adamantyl)4-methoxy -N-(trifluoroacetyl)aniline
Quantity
11.03 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
7.12 g
Type
reactant
Reaction Step Two

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